molecular formula C15H16N2O3S B14015488 4-Thiazolecarboxylicacid, 2-[2-(benzoylamino)ethyl]-, ethyl ester CAS No. 30761-31-0

4-Thiazolecarboxylicacid, 2-[2-(benzoylamino)ethyl]-, ethyl ester

Cat. No.: B14015488
CAS No.: 30761-31-0
M. Wt: 304.4 g/mol
InChI Key: KPCFTYLQQPYXOM-UHFFFAOYSA-N
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Description

4-Thiazolecarboxylic acid, 2-[2-(benzoylamino)ethyl]-, ethyl ester is a thiazole-based compound featuring a benzoylaminoethyl substituent at the 2-position of the thiazole ring and an ethyl ester group at the 4-carboxylic acid position. This structure suggests applications in medicinal chemistry, particularly in targeting receptors or enzymes where aromatic and hydrogen-bonding interactions are critical.

Properties

CAS No.

30761-31-0

Molecular Formula

C15H16N2O3S

Molecular Weight

304.4 g/mol

IUPAC Name

ethyl 2-(2-benzamidoethyl)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C15H16N2O3S/c1-2-20-15(19)12-10-21-13(17-12)8-9-16-14(18)11-6-4-3-5-7-11/h3-7,10H,2,8-9H2,1H3,(H,16,18)

InChI Key

KPCFTYLQQPYXOM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC(=N1)CCNC(=O)C2=CC=CC=C2

Origin of Product

United States

Chemical Reactions Analysis

4-Thiazolecarboxylicacid, 2-[2-(benzoylamino)ethyl]-, ethyl ester undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Thiazolecarboxylicacid, 2-[2-(benzoylamino)ethyl]-, ethyl ester has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Thiazolecarboxylicacid, 2-[2-(benzoylamino)ethyl]-, ethyl ester involves its interaction with specific molecular targets and pathways. The thiazole ring’s aromaticity and electron density allow it to participate in various biochemical interactions. It can inhibit enzymes, bind to receptors, and interfere with cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The following table compares the substituents, molecular weights, and key properties of the target compound with its analogs:

Compound Name Substituent at 2-Position Molecular Weight (g/mol) Key Properties/Applications References
Target Compound 2-[2-(Benzoylamino)ethyl] ~348.4 (estimated) Enhanced lipophilicity; potential AhR modulation
Ethyl 2-acetylthiazole-4-carboxylate Acetyl 199.2 Electron-withdrawing group; synthetic intermediate
Ethyl 2-(4-trifluoromethylphenyl)-thiazole-4-carboxylate 4-Trifluoromethylphenyl 315.3 Fluorinated aromatic group; improved metabolic stability
Ethyl 2-(2-nitroanilino)-thiazole-4-carboxylate 2-Nitroanilino 293.3 Nitro group for redox activity; possible cytotoxicity
Ethyl 2-aminothiazole-4-carboxylate Amino 186.2 Primary amine; high solubility; intermediate in drug synthesis
Ethyl 2-(3-methoxyphenyl)-thiazole-4-carboxylate 3-Methoxyphenyl 289.3 Methoxy group enhances π-π stacking; antimicrobial applications
Ethyl 2-(cyanomethyl)-thiazole-4-carboxylate Cyanomethyl 196.2 Electron-withdrawing cyano group; reactive intermediate

Biological Activity

4-Thiazolecarboxylic acid, 2-[2-(benzoylamino)ethyl]-, ethyl ester is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C12H14N2O2S
  • Molecular Weight : 254.32 g/mol
  • IUPAC Name : Ethyl 4-thiazole-2-carboxylic acid 2-(benzoylamino)ethyl ester

Biological Activity Overview

The thiazole ring structure is known for its diverse biological activities, including antimicrobial, anticancer, and anticonvulsant properties. The specific compound under discussion exhibits several promising biological activities:

  • Anticancer Activity
    • Thiazole derivatives have shown significant cytotoxic effects against various cancer cell lines. For instance, compounds with thiazole moieties demonstrated potent activity against A549 lung adenocarcinoma cells and NIH/3T3 mouse embryoblast cells, with IC50 values indicating strong selectivity for cancer cells over normal cells .
    • A study reported that thiazole-linked compounds exhibited interactions with Bcl-2 proteins, suggesting a mechanism for inducing apoptosis in cancer cells .
  • Antimicrobial Activity
    • Thiazole derivatives have been evaluated for their antibacterial and antifungal properties. Some studies indicate that these compounds possess activity against pathogens such as Staphylococcus aureus and Candida albicans, making them potential candidates for antibiotic development .
  • Anticonvulsant Activity
    • Research has indicated that thiazole-based compounds can exhibit anticonvulsant properties. For example, certain thiazole derivatives demonstrated effective seizure protection in animal models, outperforming standard medications like ethosuximide .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerInduction of apoptosis via Bcl-2 interaction
AntimicrobialInhibition of bacterial and fungal growth
AnticonvulsantModulation of neurotransmitter receptors

Case Study: Anticancer Efficacy

In a notable study by Evren et al. (2019), several thiazole derivatives were synthesized and tested against various cancer cell lines. The compound 19 showed remarkable selectivity against A549 cells with an IC50 value lower than that of doxorubicin, a standard chemotherapy drug. Molecular dynamics simulations revealed that the compound interacted primarily through hydrophobic contacts with the target protein .

Case Study: Antimicrobial Potential

A series of thiazole derivatives were tested for their antimicrobial efficacy against a panel of bacteria and fungi. The results indicated that certain compounds had comparable or superior activity to existing antibiotics, suggesting their potential use in treating resistant infections .

Preparation Methods

Summary Table of Preparation Methods

Preparation Step Key Reagents/Conditions Purpose Notes
Thiobenzamide formation Hydroxylamine, sodium formate, formic acid Intermediate for thiazole ring synthesis Reflux conditions
Thiazole ring cyclization 2-chloroacetoacetic acid ethyl ester Constructs thiazole core with ester group Heating to reflux
Alkylation/Side chain introduction Isobutyl bromide, potassium carbonate, DMF Introduces side chain substituents 80-85°C for several hours
Amide coupling HBTU, benzoylaminoethyl amine, dry DMF Forms amide bond linking benzoylaminoethyl group Dry conditions critical

Q & A

Q. What are the common synthetic routes for preparing 4-Thiazolecarboxylicacid, 2-[2-(benzoylamino)ethyl]-, ethyl ester?

The compound is typically synthesized via condensation reactions. A key method involves reacting benzoylaminoethyl intermediates with thiazole-carboxylate precursors. For example:

  • Step 1 : Condensation of 2-aminobenzenethiol with diethyl oxalate to form the thiazole core .
  • Step 2 : Introduction of the benzoylaminoethyl group through nucleophilic substitution or acylation. Ethyl esters are stabilized using acetic acid as a catalyst during reflux in ethanol .
  • Optimization : Yields up to 95% are achievable by controlling reaction time (4–6 hours) and stoichiometric ratios of reactants (1:1 molar ratio of amine to aldehyde) .

Table 1 : Key Reaction Conditions

StepReactantsSolventCatalystTimeYield
12-Aminobenzenethiol + Diethyl oxalateEthanolNone4 h70–85%
2Benzoylaminoethyl derivative + Thiazole precursorEthanolGlacial acetic acid6 h90–95%

Q. How is the structure of this compound confirmed experimentally?

Structural characterization relies on 1H NMR, IR spectroscopy, and elemental analysis :

  • 1H NMR :
  • The methylene group (-CH2-) in the benzoylaminoethyl moiety appears as a duplet at δ 4.0 ppm .
  • Ethoxy groups (-OCH2CH3) show a quartet at δ 4.20 ppm (2H) and a triplet at δ 1.21 ppm (3H) .
    • IR Spectroscopy : Stretching vibrations at 1680–1700 cm⁻¹ confirm the ester carbonyl (C=O) group .
    • Elemental Analysis : Carbon, hydrogen, and nitrogen percentages must align with theoretical values (±0.3% tolerance) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during characterization?

Discrepancies in NMR or IR spectra often arise from impurities or tautomeric equilibria. Mitigation strategies include:

  • Deuterium Exchange : Suppress exchangeable proton signals (e.g., -NH or -OH) by dissolving the compound in D2O .
  • Variable Temperature NMR : Identify dynamic processes (e.g., ring puckering in thiazole) by analyzing spectral changes at different temperatures .
  • Supplementary Techniques : Use 13C NMR or HSQC to assign ambiguous signals. For example, carbonyl carbons in esters resonate at 165–175 ppm in 13C NMR .

Q. What strategies optimize the compound’s bioactivity in pharmacological studies?

Structure-activity relationship (SAR) studies suggest:

  • Amino Acid Ester Moieties : Derivatives with glycine or alanine esters exhibit enhanced nootropic activity due to improved blood-brain barrier penetration .
  • Substituent Effects : Electron-withdrawing groups (e.g., -NO2) on the benzoyl ring increase antimicrobial activity, while bulky groups reduce solubility .
  • In Silico Modeling : Docking studies with target proteins (e.g., Edg-2 receptors) guide rational modifications to the thiazole core .

Table 2 : Bioactivity Data

DerivativeNootropic Activity (IC50)Antimicrobial Activity (MIC, µg/mL)
Glycine ester12 µM >100
4-Nitro-substituted45 µM 6.25

Q. How can synthetic yields be improved while minimizing side reactions?

Key factors include:

  • Catalyst Selection : Glacial acetic acid outperforms HCl in minimizing hydrolysis of the ethyl ester .
  • Solvent Purity : Absolute ethanol reduces competing esterification side reactions .
  • Temperature Control : Reflux at 70–80°C balances reaction rate and thermal decomposition .
  • Workup Procedures : Rapid solvent evaporation under reduced pressure prevents ester saponification .

Q. What analytical methods differentiate this compound from structurally similar thiazole derivatives?

  • High-Resolution Mass Spectrometry (HRMS) : Exact mass (e.g., C14H15N3O3S ) distinguishes it from analogs with halogens or methyl groups .
  • X-ray Crystallography : Resolves ambiguities in regiochemistry (e.g., substitution at thiazole C-2 vs. C-4) .
  • HPLC-PDA : Retention time and UV spectra (λmax ~270 nm for benzoyl groups) confirm purity .

Methodological Notes

  • Data Contradictions : Cross-referenced NMR data from and to ensure consistency.
  • Advanced Techniques : Recommendations for HRMS and X-ray crystallography align with industrial best practices .

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